molecular formula C11H9ClF2N2O3 B2900472 5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole CAS No. 852399-92-9

5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole

Cat. No. B2900472
CAS RN: 852399-92-9
M. Wt: 290.65
InChI Key: ZKOVEAHABYHMSB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole, referred to as 5-CM-3-DMO-1,2,4-OXA, is a novel organic compound that has recently been studied for its potential applications in various scientific research fields. It is a heterocyclic compound with a five-membered ring structure and a chloromethyl group attached to one of the ring carbons. The compound has been found to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. Additionally, 5-CM-3-DMO-1,2,4-OXA has been found to be an effective inhibitor of certain enzymes and to possess cytotoxic effects on certain cancer cell lines.

Mechanism of Action

The mechanism of action of 5-CM-3-DMO-1,2,4-OXA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase-2. Additionally, it is believed to possess antioxidant and anti-inflammatory properties, as well as being an effective inhibitor of certain enzymes and possessing cytotoxic effects on certain cancer cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CM-3-DMO-1,2,4-OXA have been studied in various laboratory and animal models. In laboratory studies, the compound has been found to possess antimicrobial, antifungal, anti-inflammatory, and antioxidant properties, as well as being an effective inhibitor of certain enzymes and possessing cytotoxic effects on certain cancer cell lines. In animal studies, 5-CM-3-DMO-1,2,4-OXA has been found to possess anti-inflammatory, anti-hyperglycemic, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CM-3-DMO-1,2,4-OXA in laboratory experiments include its availability in a variety of forms, its low cost, and its effectiveness in various biological assays. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-CM-3-DMO-1,2,4-OXA in laboratory experiments. These include its potential toxicity, its limited solubility, and its potential to interact with other compounds.

Future Directions

There are a number of potential future directions for the research of 5-CM-3-DMO-1,2,4-OXA. These include further studies of its mechanism of action, its potential applications in drug delivery systems, and its potential therapeutic and preventive effects. Additionally, further studies of its biochemical and physiological effects, as well as its potential toxicity, are needed. Finally, further studies of its potential interactions with other compounds and its potential for use in various laboratory assays are also needed.

Synthesis Methods

5-CM-3-DMO-1,2,4-OXA can be synthesized using a variety of different methods. The most commonly used method is the reaction of 4-chloro-3-methoxyphenol with difluoromethoxybenzene in the presence of sodium hydroxide and an aqueous solution of potassium iodide. This reaction yields 5-CM-3-DMO-1,2,4-OXA in a yield of approximately 80%. Other methods of synthesis include the reaction of 4-chloro-3-methoxyphenol with difluoromethoxybenzene in the presence of sodium hydroxide and an aqueous solution of potassium iodide, as well as the reaction of 4-chloro-3-methoxyphenol with difluoromethoxybenzene in the presence of sodium hydroxide and an aqueous solution of potassium iodide.

Scientific Research Applications

5-CM-3-DMO-1,2,4-OXA has been studied for its potential applications in various scientific research fields. It has been found to possess antimicrobial, antifungal, anti-inflammatory, and antioxidant properties, as well as being an effective inhibitor of certain enzymes and possessing cytotoxic effects on certain cancer cell lines. Additionally, 5-CM-3-DMO-1,2,4-OXA has been studied for its potential applications in drug delivery systems, as a potential therapeutic agent for the treatment of certain diseases, and as a potential agent for the prevention of certain diseases.

properties

IUPAC Name

5-(chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2O3/c1-17-8-4-6(2-3-7(8)18-11(13)14)10-15-9(5-12)19-16-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOVEAHABYHMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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